molecular formula C11H9ClN2O2S B2426429 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 436094-68-7

2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No. B2426429
CAS RN: 436094-68-7
M. Wt: 268.72
InChI Key: BIZWKSKKXYOBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (2-CAMT) is a molecule that is used in a variety of scientific research applications. It is a member of the thiazole family of compounds, which are known for their ability to bind to a variety of biological receptors.

Scientific Research Applications

Anticancer Activity

2-aminothiazole derivatives have been found to exhibit anticancer activity . They can inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .

Antimicrobial Activity

These compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . They can inhibit the growth of various bacterial species, making them potential candidates for the development of new antimicrobial agents .

Antifungal Activity

In addition to their antibacterial properties, 2-aminothiazole derivatives also exhibit antifungal activity . They can inhibit the growth of various fungal species, which could be useful in treating fungal infections .

Anti-inflammatory Activity

2-aminothiazole derivatives have been found to possess anti-inflammatory properties . They can reduce inflammation, which makes them potential candidates for the treatment of inflammatory diseases .

Antiviral Activity

These compounds have been reported to have antiviral properties . They can inhibit the replication of various viruses, which could be beneficial in the development of new antiviral drugs .

Antioxidant Activity

2-aminothiazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which could be beneficial in preventing oxidative stress-related diseases .

Antitubercular Activity

These compounds have shown antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Anti-HIV Activity

2-aminothiazole derivatives have been reported to have anti-HIV properties . They can inhibit the replication of the HIV virus, which could be beneficial in the development of new anti-HIV drugs .

properties

IUPAC Name

2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWKSKKXYOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.